1-(2-Bromo-5-methoxyphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
CAEUVMLVBQBDFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N2CCNCC2 |
Origin of Product |
United States |
Chemical and Physical Properties of 1 2 Bromo 5 Methoxyphenyl Piperazine
The following table summarizes the key chemical and physical properties of 1-(2-Bromo-5-methoxyphenyl)piperazine and its related compounds. Data for the primary compound is often inferred from supplier specifications and data for closely related analogs.
| Property | Value for this compound and Analogs | Reference |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C11H15BrN2O | sigmaaldrich.com |
| Molecular Weight | 271.16 g/mol | sigmaaldrich.com |
| CAS Number | 1781592-35-5 (for 1-(2-bromo-6-methoxyphenyl)piperazine) | sigmaaldrich.com |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | Not explicitly available for the title compound. For 1-(2-methoxyphenyl)piperazine (B120316): 130-133 °C at 0.1 mmHg. | sigmaaldrich.com |
| Melting Point | Not explicitly available for the title compound. For 1-(4-methoxyphenyl)piperazine (B173029): 42-47 °C. | sigmaaldrich.comchemicalbook.com |
| Solubility | Generally soluble in organic solvents like methanol (B129727) and chloroform. | General chemical principles |
Synthesis and Manufacturing
The synthesis of 1-(2-Bromo-5-methoxyphenyl)piperazine can be achieved through several established methods for the formation of arylpiperazines. A common approach involves the nucleophilic substitution reaction between a suitably substituted aryl halide and piperazine (B1678402).
One of the most prevalent methods for synthesizing arylpiperazines is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (in this case, 2-bromo-5-methoxyaniline (B1269708) or a related precursor) and piperazine. nih.gov The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand in the presence of a base.
Another synthetic route involves the reaction of an aniline (B41778) derivative with a bis(2-haloethyl)amine. For instance, 2-bromo-5-methoxyaniline could be reacted with a bis(2-chloroethyl)amine (B1207034) or bis(2-bromoethyl)amine (B3022162) to form the piperazine ring. guidechem.comguidechem.com This method often requires heating and may be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. guidechem.com
Furthermore, the synthesis can proceed through the reaction of an aryl halide with a protected piperazine, such as N-Boc-piperazine, followed by deprotection. chemicalbook.com This strategy can be advantageous in preventing side reactions, such as the formation of di-arylated piperazine.
Chemical Reactivity and Stability
The chemical reactivity of 1-(2-Bromo-5-methoxyphenyl)piperazine is largely dictated by its functional groups: the brominated phenyl ring, the methoxy (B1213986) group, and the piperazine (B1678402) moiety.
The bromine atom on the aromatic ring is a key site for further functionalization. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents. The bromo group can also be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring.
The methoxy group is generally stable but can be cleaved under strong acidic conditions to yield the corresponding phenol. The ether linkage can also influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
The piperazine ring contains two nitrogen atoms, one of which is a secondary amine. This secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to introduce substituents at the N4 position. chemicalbook.com These reactions are fundamental to the use of this compound as a building block in the synthesis of more complex molecules.
Pharmacological Relevance
While specific pharmacological data for 1-(2-Bromo-5-methoxyphenyl)piperazine is not extensively documented in publicly available literature, the broader class of arylpiperazine derivatives is known for a wide range of biological activities. mdpi.com The pharmacological profile of these compounds is highly dependent on the nature and position of the substituents on both the aryl ring and the piperazine (B1678402) nitrogen.
Derivatives of arylpiperazines are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors in the central nervous system. nih.gov This has led to their development as antipsychotics, antidepressants, and anxiolytics. nih.gov The specific substitution pattern on the phenyl ring, such as the presence of a methoxy (B1213986) group, can significantly influence the affinity and selectivity for these receptors.
Recent research has also highlighted the potential of arylpiperazine derivatives as anticancer agents. mdpi.com These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, and their mechanism of action is an active area of investigation. mdpi.comnih.gov The modular nature of the arylpiperazine scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize their anticancer potency and selectivity. mdpi.com For instance, modifications to the arylpiperazine moiety have been shown to influence the androgen receptor antagonistic activity in prostate cancer models. mdpi.com
Clinical Research and Patent Literature
Established Strategies for the Construction of the 1-Arylpiperazine Scaffold
The formation of the C-N bond between an aromatic ring and a piperazine (B1678402) moiety is a cornerstone of many synthetic endeavors. Over the years, several robust and versatile methods have been developed for this purpose. These can be broadly categorized into three main strategies: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and copper-catalyzed reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Arylpiperazine Synthesis
Nucleophilic aromatic substitution (SNAr) represents a classical approach to forming aryl-amine bonds. This reaction proceeds via an addition-elimination mechanism, where a nucleophile, in this case, piperazine, attacks an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.
For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction. Typical activating groups include nitro (NO₂), cyano (CN), and carbonyl (C=O) functionalities. The leaving group is typically a halide (F, Cl, Br, I), with fluoride (B91410) being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.
The general mechanism involves two steps:
Addition of the nucleophile: Piperazine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the leaving group.
While highly effective for activated aryl halides, the scope of SNAr is limited by the requirement for strong electron-withdrawing groups, which are not present in the target molecule, this compound.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Coupling)
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of C-N bonds, offering a much broader substrate scope than classical methods. The Buchwald-Hartwig amination, in particular, has become a premier method for the synthesis of arylpiperazines from aryl halides or triflates.
This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a strong base. The catalytic cycle is generally understood to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
Reductive Elimination: The desired arylpiperazine is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
A critical component of the Buchwald-Hartwig reaction is the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting both the oxidative addition and the reductive elimination steps and preventing catalyst decomposition. The selection of the appropriate base is also crucial for the reaction's success.
| Catalyst System Component | Function | Common Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst, promotes key steps | BINAP, XPhos, RuPhos |
| Base | Deprotonates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Provides the reaction medium | Toluene (B28343), Dioxane, THF |
This methodology is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine, making it a powerful tool for the synthesis of complex arylpiperazines.
Copper-Catalyzed Ullmann-Goldberg Reactions for Arylpiperazine Formation
The Ullmann-Goldberg reaction is another important method for the formation of aryl-nitrogen bonds, utilizing copper as the catalyst. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has significantly improved the reaction's scope and practicability.
The modern Ullmann-Goldberg amination involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, a ligand, and a base. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle.
Key features of the Ullmann-Goldberg reaction include:
Catalyst: Typically Cu(I) salts like CuI are used.
Ligands: Diamines, amino acids, and phenanthrolines are commonly employed to stabilize the copper catalyst and facilitate the reaction.
Substrates: Aryl iodides and bromides are generally more reactive than aryl chlorides.
While palladium-catalyzed methods are often preferred due to their generally milder conditions and broader substrate scope, the Ullmann-Goldberg reaction provides a valuable alternative, particularly for certain substrates where palladium catalysis may be problematic.
Targeted Synthesis of this compound
The synthesis of the title compound requires a two-pronged approach: the preparation of a suitably functionalized brominated methoxyphenyl precursor and its subsequent coupling with the piperazine moiety.
Precursor Synthesis and Halogenation Strategies for Brominated Phenol Moieties
The key intermediate for the synthesis of this compound is a phenyl ring substituted with a bromine atom at position 2 and a methoxy (B1213986) group at position 5. Several synthetic routes can be envisioned to access this substitution pattern, often starting from commercially available methoxyphenols or methoxybenzoic acids.
One common strategy involves the direct bromination of a substituted phenol. For instance, the bromination of 3-methoxyphenol (B1666288) can be employed. However, direct bromination with reagents like Br₂ can lead to a mixture of regioisomers, including the undesired 4-bromo and 6-bromo products, which can be difficult to separate. To achieve better regioselectivity, protecting the hydroxyl group and using milder brominating agents can be advantageous.
Another approach starts with 3-methoxybenzoic acid. This can be brominated to afford 2-bromo-5-methoxybenzoic acid, which can then be further transformed.
A summary of potential precursor synthetic strategies is presented below:
| Starting Material | Reagents and Conditions | Product |
| 3-Methoxyphenol | 1. Protection (e.g., Ac₂O or TBDMSCl) 2. Bromination (e.g., NBS) 3. Deprotection | 2-Bromo-5-methoxyphenol (B1282781) |
| 3-Methoxybenzoic acid | Brominating agent (e.g., NBS, Br₂) in the presence of a catalyst | 2-Bromo-5-methoxybenzoic acid |
| 2-Bromo-5-methoxyaniline (B1269708) | Diazotization followed by Sandmeyer reaction (e.g., CuBr) or reduction | 1,2-Dibromo-4-methoxybenzene |
The resulting 2-bromo-5-methoxyphenol can then be converted to a more suitable leaving group for coupling reactions, such as a triflate, or the corresponding aryl halide for direct use. Alternatively, 1,2-dibromo-4-methoxybenzene, synthesized from 2-bromo-5-methoxyaniline, offers a direct precursor for coupling with piperazine.
Coupling Reactions Involving the Piperazine Moiety and Bromo-Methoxyphenyl Intermediates
With the 2-bromo-5-methoxyphenyl precursor in hand, the final step is the introduction of the piperazine ring. Given the electronic nature of the precursor (lacking strong electron-withdrawing groups), SNAr is not a feasible option. Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Buchwald-Hartwig Amination: This is arguably the most efficient and versatile method for this transformation. The reaction would involve coupling 1,2-dibromo-4-methoxybenzene with one equivalent of piperazine. The challenge in this reaction is to achieve mono-arylation of the piperazine and to selectively react at one of the two bromine atoms if they have different reactivities. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, can prevent the formation of the di-arylated byproduct. After the coupling reaction, the Boc protecting group can be easily removed under acidic conditions to yield the desired this compound.
The reaction conditions would typically involve a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous aprotic solvent like toluene or dioxane, with heating.
Ullmann-Goldberg Reaction: A copper-catalyzed amination could also be employed. This would involve reacting 1,2-dibromo-4-methoxybenzene with piperazine in the presence of a copper(I) catalyst (e.g., CuI), a ligand (such as a diamine or an amino acid), and a base (e.g., K₂CO₃ or K₃PO₄) at elevated temperatures. Similar to the Buchwald-Hartwig approach, controlling the stoichiometry and using a mono-protected piperazine would be crucial to obtain the desired mono-arylated product.
The choice between these two powerful cross-coupling methods would likely depend on factors such as catalyst cost, substrate tolerance, and ease of purification. Both methods provide reliable pathways to the target compound, which is a vital component in the development of new therapeutic agents.
Optimization of Reaction Conditions, Reagent Selection, and Yields for Bromo-Methoxyphenyl Piperazine Analogues
The synthesis of bromo-methoxyphenyl piperazine analogues often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
A common synthetic route involves the coupling of a bromo-methoxy-substituted aryl halide with piperazine. For instance, the synthesis of 1-(2-methoxyphenyl)piperazine (B120316) hydrochloride, a related analogue, is achieved by reacting 1-bromo-2-methoxybenzene with piperazine. guidechem.com Optimization of this process involves careful selection of the palladium source and ligand. A combination of Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the ligand has been shown to be effective. guidechem.com The choice of base is also critical; while strong, expensive bases like Cs2CO3 or NaOt-Bu are often used, more cost-effective bases such as KOH have been successfully employed with robust catalysts. researchgate.net
The reaction solvent and temperature also play a significant role. Toluene is a commonly used solvent, and the reaction is typically heated to temperatures between 60-70°C to facilitate the amination. guidechem.com Subsequent protection of the second piperazine nitrogen, for example with a Boc group ((Boc)2O), is often performed to allow for purification or further selective functionalization. guidechem.com The final deprotection step, typically with an acid like HCl in ethyl acetate (B1210297) or ether, yields the desired product. guidechem.com Yields for these multi-step sequences can be moderate, with a reported yield of 42% for the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride. guidechem.com
| Precursor | Reagents & Conditions | Product | Yield |
| 1-Bromo-2-methoxybenzene and Piperazine | 1. Pd2(dba)3, BINAP, DBU, Toluene, 60-70°C2. (Boc)2O, DCM3. HCl, EtOAc | 1-(2-Methoxyphenyl)piperazine hydrochloride | 42% guidechem.com |
| Aryl Halides | Pd(OAc)2/Binap or Pd(OAc)2/Xantphos, Cs2CO3 | N-Aryl Amines | Moderate to Excellent researchgate.net |
| 2-chlorobenzoic acid and p-anisidine | Copper powder | 2-(4-methoxyphenylamino)benzoic acid | Not specified researchgate.net |
This table presents examples of reaction conditions and yields for the synthesis of arylpiperazines and related compounds, illustrating the impact of different reagents.
Synthetic Approaches to Structural Analogues and Derivatives of this compound
Functionalization of the Piperazine Nitrogen Atom
The secondary amine of the piperazine ring in arylpiperazines is a common site for further chemical modification, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse derivatives. This functionalization is typically achieved through N-alkylation or N-acylation reactions.
N-alkylation involves reacting the arylpiperazine with an alkyl halide. For example, 1-(2-methoxyphenyl)piperazine can be alkylated with N-(4-bromobutyl)phthalimide. rsc.org This reaction is often carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724), with heating to drive the reaction to completion. ajopred.comresearchgate.net The use of a phthalimide-protected alkylating agent is a strategic choice to achieve high yields, which can reach up to 95%. rsc.orgajopred.comresearchgate.net The phthalimide (B116566) protecting group can then be removed using hydrazine (B178648) hydrate (B1144303) to liberate the primary amine, providing a versatile intermediate for further elaboration. rsc.org
Acylation of the piperazine nitrogen is another common strategy. This can be accomplished by reacting the arylpiperazine with acyl chlorides or other activated carboxylic acid derivatives. For instance, 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine, obtained after the alkylation and deprotection sequence described above, can be chloroacetylated using chloroacetyl chloride in a biphasic system of Dichloromethane and water at 0°C. rsc.org This introduces a reactive chloroacetamide group that can be used for conjugation to other molecules. rsc.org
| Arylpiperazine Starting Material | Reagent | Product Type | Yield |
| 1-(2-methoxyphenyl)piperazine | N-(3-bromopropyl)phthalimide | N-alkylated piperazine | 95% ajopred.comresearchgate.net |
| 1-(2-methoxyphenyl)piperazine | N-(4-bromobutyl)phthalimide | N-alkylated piperazine | >70% (amine after deprotection) rsc.org |
| 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine | Chloroacetyl chloride | N-acylated piperazine | Not specified rsc.org |
This interactive table showcases different reagents used for the N-functionalization of arylpiperazines and the resulting product types.
Modifications to the Aromatic Ring Substituents (e.g., bromine position, methoxy group)
The pharmacological and chemical properties of arylpiperazines can be finely tuned by altering the substituents on the aromatic ring. This includes changing the position of existing groups, such as the bromine atom and the methoxy group, or introducing different substituents altogether.
Synthesizing isomers of this compound, such as 1-(2-bromo-6-methoxyphenyl)piperazine, allows for the exploration of the structural space around the aryl-piperazine core. sigmaaldrich.com The synthesis of these analogues typically follows similar palladium-catalyzed coupling strategies, starting from the corresponding substituted bromo-methoxy-benzene precursor. The specific placement of the bromine and methoxy groups on the starting aryl halide dictates the final structure of the product.
Beyond simple positional isomers, modifications can involve replacing the methoxy group with other electron-donating or electron-withdrawing groups. For example, in the synthesis of related benzothiazine derivatives, various para-substituted bromoacetophenones (with substituents like Cl, F, CH3, OCH3) are used as starting materials to generate a library of compounds with diverse electronic properties on the aromatic ring. nih.gov This approach highlights how the synthesis can be adapted to produce a range of analogues by simply changing the starting aromatic component.
| Starting Aryl Halide | Piperazine | Product (Arylpiperazine Analogue) |
| 1-Bromo-2-methoxy-3-fluorobenzene (hypothetical) | Piperazine | 1-(2-Methoxy-3-fluorophenyl)piperazine |
| 1,2-Dibromo-4-methoxybenzene (hypothetical) | Piperazine | This compound |
| 2-Bromo-1-fluoro-4-methoxybenzene (hypothetical) | Piperazine | 1-(5-Fluoro-2-methoxyphenyl)piperazine |
| 1-Bromo-2-chloro-3-methoxybenzene (hypothetical) | Piperazine | 1-(2-Chloro-3-methoxyphenyl)piperazine |
This table illustrates how varying the substituents on the starting aryl halide leads to different arylpiperazine analogues.
Introduction of Heterocyclic Moieties onto the Piperazine Scaffold
Incorporating additional heterocyclic rings onto the arylpiperazine scaffold is a widely used strategy in medicinal chemistry to create complex molecules with potentially enhanced biological activities. These heterocyclic moieties can be attached to the second nitrogen of the piperazine ring.
One approach involves the alkylation of the piperazine with a haloalkyl-substituted heterocycle. For example, various 1,2-benzothiazine derivatives can be alkylated with reagents like 1-(2-chloro-1-oxoethyl)-4-(aryl)piperazines to link the two heterocyclic systems. nih.gov Similarly, a multi-component, one-pot synthesis can be employed to generate complex structures, such as 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. tandfonline.com This method efficiently combines multiple starting materials to build the final molecule, often achieving high yields (89-93%). tandfonline.com
Another strategy involves building a new ring system off the piperazine core. For instance, reacting an intermediate containing the arylpiperazine moiety with reagents like 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane (B140262) can lead to the formation of fused ring systems, such as oxazepino[4,3-b] ajopred.comresearchgate.netbenzothiazines. nih.gov These reactions, typically performed in acetonitrile with a base like potassium carbonate, create tricyclic structures where the piperazine ring is incorporated into a larger, more rigid framework. nih.gov
| Arylpiperazine Derivative | Heterocyclic Reagent | Resulting Structure |
| Piperazine | 2-(Aryl)-4,5-diphenyl-1H-imidazole precursor | Piperazine linked to an imidazole (B134444) ring tandfonline.com |
| 1,2-Benzothiazine derivative | 1-(2-chloro-1-oxoethyl)-4-(aryl)piperazine | Piperazine linked to a benzothiazine ring nih.gov |
| 1,2-Benzothiazine derivative | 1-bromo-3-chloropropane | Fused tricyclic 1,2-thiazine derivative nih.gov |
This table provides examples of how different heterocyclic moieties can be introduced onto a piperazine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the piperazine ring.
Aromatic Region: The substituted phenyl ring contains three protons. Based on data from analogous compounds like 2-bromo-5-methoxyphenol, specific shifts and coupling patterns can be predicted. beilstein-journals.org The proton ortho to the methoxy group and meta to the bromine (H-6) would appear as a doublet around δ 6.90-7.05 ppm. The proton ortho to the bromine atom (H-3) would be shifted downfield and appear as a doublet, while the proton between the bromo and methoxy groups (H-4) would appear as a doublet of doublets.
Piperazine Ring: The eight protons of the piperazine ring typically exhibit complex signals due to their chemical and magnetic environments. The four protons on the carbons attached to the phenyl ring's nitrogen (N-1) are expected to resonate at a different chemical shift (around δ 3.0-3.2 ppm) than the four protons adjacent to the secondary amine (N-4), which would appear further upfield (around δ 2.8-3.0 ppm). A broad singlet for the N-H proton is also expected, the position of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-5) would be the most deshielded among the protonated carbons, appearing around δ 159-161 ppm. beilstein-journals.org The carbon attached to the bromine (C-2) would have its signal around δ 110-112 ppm. beilstein-journals.org The carbon atom bonded to the piperazine nitrogen (C-1) is predicted to be in the δ 150-153 ppm range.
Aliphatic Carbons: The piperazine ring carbons are expected to show two signals in the aliphatic region of the spectrum. The carbons adjacent to the aromatic ring (C-2'/C-6') would appear around δ 50-53 ppm, while the other two carbons (C-3'/C-5') would resonate at a slightly different shift, typically around δ 45-48 ppm.
Methoxy Carbon: A characteristic signal for the methoxy (-OCH₃) carbon is expected around δ 55-56 ppm. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-3 | ~7.4-7.5 (d) | 115-117 |
| H-4 | ~6.7-6.8 (dd) | 118-120 |
| H-6 | ~6.9-7.0 (d) | 110-112 |
| Piperazine CH₂ (Ar-N-CH₂) | ~3.1-3.3 (m) | 50-53 |
| Piperazine CH₂ (-NH-CH₂) | ~3.0-3.2 (m) | 45-48 |
| Piperazine NH | broad s | - |
| OCH₃ | ~3.8 (s) | 55-56 |
| C-1 (C-N) | - | 151-153 |
| C-2 (C-Br) | - | 111-113 |
| C-5 (C-O) | - | 159-161 |
Note: Predicted values are based on analogous structures and general substituent effects. Actual values may vary based on solvent and experimental conditions. d=doublet, dd=doublet of doublets, m=multiplet, s=singlet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₅BrN₂O), the theoretical exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.
The presence of a bromine atom is readily identified by the characteristic isotopic pattern, where the M⁺ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Analysis: Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) provide insight into the molecule's structure by breaking it into smaller, characteristic fragments. For phenylpiperazine derivatives, fragmentation commonly occurs within the piperazine ring. nih.govxml-journal.net Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Cleavage of the piperazine ring, leading to the loss of a C₂H₄N fragment, which is a hallmark of the piperazine moiety. nih.gov
Formation of ions containing the brominated phenyl ring, such as the [Br(MeO)C₆H₃-N]⁺ fragment.
The base peak in the mass spectrum of similar bromophenylpiperazines is often formed by cleavage within the piperazine ring. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| C-N (Aryl amine) | Stretching | 1250 - 1360 |
| C-O (Aryl ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Aryl ether) | Symmetric Stretching | 1020 - 1075 |
| C-Br | Stretching | 500 - 600 |
The presence of a broad peak in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine in the piperazine ring. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The key C-O stretching of the aryl ether and the C-N stretching of the aryl amine would confirm the connection between the functional groups and the aromatic ring.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While NMR, MS, and IR can collectively build a strong case for a molecule's structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state.
For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsional angles. Based on crystallographic studies of numerous N-phenylpiperazine derivatives, several structural features can be anticipated. nih.govmdpi.com
Piperazine Conformation: The piperazine ring is consistently found to adopt a stable chair conformation. nih.gov This conformation minimizes steric strain and is a defining structural feature of the piperazine core.
Molecular Geometry: The analysis would reveal the relative orientation of the 2-bromo-5-methoxyphenyl group with respect to the plane of the piperazine ring.
Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as hydrogen bonds involving the secondary amine's N-H group as a donor and one of the nitrogen or oxygen atoms as an acceptor, as well as van der Waals interactions. nih.gov
This definitive solid-state structure provides a foundational model for understanding the compound's physical properties and for computational studies.
Serotonin (B10506) Receptor System Interactions
The interaction of this compound with the serotonin system, a critical network for mood and behavior regulation, has been a subject of scientific inquiry. The focus has been on its affinity for various 5-HT receptor subtypes.
While direct binding data for this compound at the 5-HT1A receptor is not extensively documented in publicly available literature, studies on structurally similar arylpiperazine derivatives provide valuable insights. Research on related compounds has shown that the nature of the substituent on the phenyl ring significantly influences the binding affinity for the 5-HT1A receptor. For instance, in a series of coumarin (B35378) derivatives containing a piperazine moiety, the replacement of a methoxy group with a bromine atom on the phenyl ring led to a notable increase in affinity for the 5-HT1A receptor. researchgate.net This suggests that the bromo- substitution in this compound could contribute to a strong interaction with this receptor subtype.
Derivatives of (2-methoxyphenyl)piperazine are known to be potent 5-HT1A receptor ligands. semanticscholar.org For example, certain cycloalkyl amide derivatives of (2-methoxyphenyl)piperazine have demonstrated high-affinity binding to 5-HT1A receptors, with Ki values in the low nanomolar range (0.12-0.63 nM). nih.gov Another study on a 2-fluorophenylpiperazine analog, compound 6a, reported a Ki value of 199 nM for the 5-HT1A receptor. nih.gov
Table 1: 5-HT1A Receptor Binding Affinities of Related Arylpiperazine Compounds
| Compound | Ki (nM) |
|---|---|
| Cycloalkyl amide derivatives of (2-methoxyphenyl)piperazine | 0.12-0.63 nih.gov |
| 2-Fluorophenylpiperazine analog (6a) | 199 nih.gov |
Note: The data in this table is for structurally related compounds and not for this compound itself.
The arylpiperazine moiety is a common structural feature in many compounds that interact with the 5-HT2A receptor. These interactions are often antagonistic in nature. mdpi.com The affinity for the 5-HT2A receptor can be influenced by the specific substitutions on the arylpiperazine structure. In a study of pyridinyl piperazine analogs, a shift in binding affinity from 5-HT1A to 5-HT2A receptors was observed with the introduction of a chloro group on the pyridine (B92270) ring. nih.gov While direct binding data for this compound at the 5-HT2A receptor is scarce, the general profile of arylpiperazines suggests a potential for interaction. The ability of agonists to bind to the high- and low-affinity states of the 5-HT2A receptor has been shown to be highly correlated with their intrinsic activities. nih.gov
Dopamine (B1211576) Receptor System Interactions
The dopaminergic system is crucial for motor control, motivation, and reward. The interaction of this compound with dopamine receptor subtypes is of significant interest.
Research has indicated that N-phenylpiperazine analogs can exhibit high and selective affinity for the dopamine D3 receptor. nih.gov A study on a series of 2-methoxyphenyl and 2,3-dichlorophenyl substituted piperazine analogs showed that these compounds could display Ki values of less than 10 nM at the D3 receptor. acs.org A 2-fluorophenylpiperazine analog, compound 6a, demonstrated a high affinity for the human D3 receptor with a Ki value of 1.4 nM. nih.gov This suggests that the arylpiperazine scaffold, such as that in this compound, is conducive to D3 receptor binding.
The selectivity of compounds for the D3 receptor over the highly homologous D2 receptor is a key area of investigation. The aforementioned 2-fluorophenylpiperazine analog (compound 6a) exhibited over 400-fold selectivity for the D3 receptor versus the D2 receptor. nih.gov In the same study, a broader screening revealed low affinity for the D4 receptor (>1500 nM). nih.gov This high degree of selectivity is a desirable characteristic in the development of targeted therapies. In a different series of compounds, the 2,3-dichlorophenylpiperazine analogue showed the highest D3 receptor affinity, which was in the subnanomolar range. acs.org
Table 2: Dopamine Receptor Binding Affinities of a Related 2-Fluorophenylpiperazine Analog (Compound 6a)
| Receptor | Ki (nM) |
|---|---|
| D3 | 1.4 nih.gov |
| D2 | >1500 nih.gov |
Note: The data in this table is for a structurally related compound and not for this compound itself.
Adrenergic Receptor Interactions (e.g., Alpha-1 Adrenoceptors)
Arylpiperazine derivatives are known to interact with adrenergic receptors, particularly the alpha-1 adrenoceptors. The 1-(o-methoxyphenyl)piperazine moiety is considered to play an important role in the affinity for alpha-adrenoceptors. nih.gov A study on a 2-fluorophenylpiperazine analog (compound 6a) revealed high affinity for several alpha-adrenergic receptor subtypes, including α1a (Ki = 9.8 nM) and α1d (Ki = 16.6 nM). nih.gov However, it is also possible to design (2-methoxyphenyl)piperazine derivatives with reduced alpha-1 adrenergic activity while maintaining high affinity for other targets like the 5-HT1A receptor. nih.gov For example, an adamantane (B196018) carboxamide derivative of (2-methoxyphenyl)piperazine was found to have a 160-fold selectivity for 5-HT1A sites over alpha-1 adrenergic sites. nih.gov
Table 3: Alpha-Adrenergic Receptor Binding Affinities of a Related 2-Fluorophenylpiperazine Analog (Compound 6a)
| Receptor Subtype | Ki (nM) |
|---|---|
| α1a | 9.8 nih.gov |
| α1d | 16.6 nih.gov |
| α2a | 15.2 nih.gov |
Note: The data in this table is for a structurally related compound and not for this compound itself.
Characterization of Receptor Agonism and Antagonism in Isolated Biological Systems via In Vitro Functional Assays
Information regarding the characterization of this compound's activity as a receptor agonist or antagonist through in vitro functional assays is not readily found in the current body of scientific research. Functional assays are crucial for determining whether a compound activates (agonism), blocks (antagonism), or has no effect on a receptor's signaling pathway. These assays typically involve measuring downstream cellular responses, such as second messenger production (e.g., cAMP, inositol (B14025) phosphates) or reporter gene activation, in cell lines expressing the receptor of interest.
For many related methoxyphenylpiperazine derivatives, functional activities at serotonin receptors, such as the 5-HT1A receptor, have been evaluated. For instance, analogous compounds have been characterized for their antagonist activity in adenylyl cyclase assays. However, specific data from such assays for this compound, which would quantify its efficacy and potency as an agonist or antagonist at various receptors, is not documented in the available literature.
Exploration of Binding Kinetics and Allosteric Modulation Mechanisms
There is a notable absence of published studies exploring the binding kinetics and potential allosteric modulation mechanisms of this compound. Binding kinetics studies, which determine the association (kon) and dissociation (koff) rate constants of a ligand-receptor interaction, provide a more dynamic understanding of the binding process beyond simple affinity (Ki or Kd). This information is critical for understanding the duration of action and the nature of the drug-receptor complex.
Furthermore, the investigation of allosteric modulation—where a compound binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the affinity or efficacy of the endogenous ligand—is a key area of modern pharmacology. There is no evidence in the current literature to suggest that this compound has been evaluated for such properties. Therefore, data on its potential to act as a positive or negative allosteric modulator at any receptor is not available.
Due to the lack of specific research findings for this compound, no data tables can be generated at this time.
Ligand-Receptor Docking Simulations for Interaction Prediction and Binding Mode Analysis
Ligand-receptor docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule, such as this compound, within the active site of a target receptor. These computational methods have been extensively applied to arylpiperazine derivatives to understand their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.
Studies on arylpiperazine analogues have consistently highlighted key interaction points that are likely relevant for this compound. A crucial interaction is the formation of a salt bridge between the protonated piperazine nitrogen atom and a highly conserved aspartate residue in the third transmembrane helix (TM3) of aminergic GPCRs. acs.orgnih.gov This electrostatic interaction is considered a primary anchor for the ligand within the binding pocket.
Docking studies of similar long-chain arylpiperazines targeting serotonin receptors, such as the 5-HT2A receptor, have revealed that the arylpiperazine moiety burrows deep into the binding site, while the rest of the molecule extends towards the extracellular vestibule. nih.govmdpi.com The specific orientation and interactions are dictated by the nature and position of substituents on the phenyl ring. For instance, the presence of a methoxy group at the ortho position has been shown to be favorable for high affinity at certain serotonin receptors. acs.org
Table 1: Key Predicted Interactions from Docking Simulations of Arylpiperazine Analogues
| Interaction Type | Ligand Moiety | Receptor Residue (General) |
|---|---|---|
| Salt Bridge | Protonated Piperazine Nitrogen | Aspartate (TM3) |
| Hydrogen Bond | Methoxy Group | Serine (TM5) |
| Hydrophobic Interaction | Phenyl Ring, Bromo Group | Aromatic/Aliphatic Residues |
These simulations provide a static but insightful snapshot of the potential binding mode of this compound, which is invaluable for understanding its structure-activity relationships and for guiding the design of new analogues with improved receptor affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For arylpiperazine derivatives, 2D and 3D-QSAR models have been developed to predict their activity at various receptors and to provide guidance for the design of new compounds with enhanced potency. nih.gov
A recent study focused on the QSAR prediction of toxicity for 1,2,4-triazole (B32235) derivatives that incorporate a 2-bromo-5-methoxyphenyl fragment. zsmu.edu.ua This research is particularly relevant as it directly considers the toxicological profile of compounds containing the same substituted phenyl ring as this compound. The study utilized the Toxicity Estimation Software Tool (TEST) and the nearest neighbor method to predict the lethal dose (LD50) in rats based on structural similarity to compounds with known experimental toxicity data. The findings indicated that structural modifications significantly influence the toxicity of these derivatives. zsmu.edu.ua Specifically, the introduction of larger aromatic radicals tended to increase the safety profile of the compounds. zsmu.edu.ua This suggests that for derivatives of this compound, modifications to other parts of the molecule could be strategically employed to mitigate potential toxicity while retaining desired pharmacological activity.
General QSAR studies on piperazine derivatives have identified several key molecular descriptors that are significantly correlated with their biological inhibitory activity. mdpi.com These descriptors often include:
Electronic Properties: Such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index, which can influence how the molecule interacts with the receptor at an electronic level. mdpi.com
Steric Properties: Molar refractivity (MR) is often a significant descriptor, indicating the importance of the molecule's size and polarizability for binding. mdpi.com
Physicochemical Properties: Aqueous solubility (Log S) and the topological polar surface area (PSA) are crucial for predicting a compound's pharmacokinetic properties, including absorption and bioavailability. mdpi.com
These QSAR models serve as valuable predictive tools, allowing for the virtual screening of large libraries of potential derivatives and prioritizing the synthesis of compounds with the highest predicted activity and most favorable safety profiles.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While docking simulations provide a static view of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the ligand-target complex and the conformational changes that occur over time. MD simulations of arylpiperazine ligands bound to GPCRs, such as serotonin and dopamine receptors, have provided deeper insights into the intricacies of their interactions. mdpi.comchemrxiv.orgrowan.edu
These simulations can confirm the stability of the key interactions predicted by docking, such as the salt bridge between the piperazine nitrogen and the conserved aspartate residue. nih.gov They can also reveal the flexibility of the ligand within the binding pocket and the dynamic interplay between the ligand and surrounding amino acid residues. For instance, MD simulations can show how the 2-bromo-5-methoxyphenyl moiety of the ligand adjusts its conformation to optimize hydrophobic and van der Waals interactions within the binding site.
Furthermore, MD simulations are crucial for understanding the process of receptor activation or inhibition. By simulating the behavior of the receptor both in its unbound (apo) state and when complexed with a ligand, researchers can observe the conformational changes that lead to downstream signaling or the stabilization of an inactive state. rowan.edu Studies on GPCRs have shown that agonist binding can induce a conformational change in the transmembrane helices, particularly an outward movement of the intracellular end of TM6, which is a hallmark of receptor activation. rsc.org By analogy, MD simulations of this compound in complex with its target receptor could elucidate whether it acts as an agonist, antagonist, or inverse agonist by observing its effect on the receptor's conformational dynamics.
The stability of the ligand-receptor complex over the course of the simulation, often measured by the root-mean-square deviation (RMSD) of the ligand's position, provides an indication of the binding affinity. A stable binding pose with minimal fluctuations suggests a strong and favorable interaction.
Structure Activity Relationship Sar Studies and Rational Design of 1 2 Bromo 5 Methoxyphenyl Piperazine Analogues
Influence of Substituents on the Brominated Phenyl Ring on Receptor Binding Affinity, Selectivity, and Functional Activity
The substitution pattern on the phenyl ring of arylpiperazine derivatives is a critical determinant of their receptor binding affinity and selectivity. For analogues of 1-(2-Bromo-5-methoxyphenyl)piperazine, the nature and position of the bromo and methoxy (B1213986) groups, as well as the introduction of other substituents, profoundly impact their pharmacological profile.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related phenylpiperazine series have provided valuable insights. For instance, in a series of bicyclohydantoin-phenylpiperazines, it was found that substitution at the ortho position of the phenyl ring with a group exhibiting a negative potential is generally favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors. nih.gov This finding suggests that the electronic properties of the substituent at this position play a significant role in receptor interaction. The meta position, on the other hand, appears to be crucial for differentiating between these two receptor types. The 5-HT1A receptor can accommodate bulkier substituents at the meta position, whereas the alpha-1 receptor has more restricted steric requirements in this region. nih.gov
In the context of this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates a specific electronic and steric environment. The bromine at the 2-position and the methoxy group at the 5-position influence the molecule's conformation and its ability to form key interactions with receptor binding pockets. Systematic variations of these substituents would be necessary to fully elucidate their specific contributions to affinity and selectivity for various targets. For example, replacing the bromine with other halogens or the methoxy group with other alkoxy groups of varying sizes could significantly alter the binding profile.
Table 1: Influence of Phenyl Ring Substituents on Receptor Affinity of Phenylpiperazine Analogues
| General Structure | Substituent Position | Substituent Type | Observed Effect on Receptor Affinity | Receptor(s) |
|---|---|---|---|---|
| Bicyclohydantoin-phenylpiperazines | Ortho | Group with negative potential | Favorable for affinity | 5-HT1A, α1 |
| Bicyclohydantoin-phenylpiperazines | Meta | Bulky substituents | Tolerated by 5-HT1A, restricted by α1 | 5-HT1A, α1 |
| Bicyclohydantoin-phenylpiperazines | Para | - | Limited volume for substitution | 5-HT1A, α1 |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | 2-position (on benzamide) | -Cl, -OCH3 | Submicromolar antagonist activity | M1 |
Effects of Piperazine (B1678402) Ring Substitutions and Modifications on Pharmacological Profile
The piperazine ring itself is a versatile scaffold that allows for a variety of modifications, which in turn can significantly modulate the pharmacological properties of the resulting analogues. Substitutions on the piperazine ring can influence not only receptor affinity and selectivity but also pharmacokinetic parameters such as metabolic stability and bioavailability.
Studies have shown that introducing various substituents onto the piperazine ring can lead to compounds with strong interactions at different receptors. For instance, derivatives of piperazine with substituents at the 3-position have been shown to interact strongly with various receptors in the central nervous system. researchgate.net In one study, the introduction of a phenylacetamide group at the 3-position of a piperazine derivative resulted in a compound with moderate affinity and considerable selectivity for sigma-1 receptors. nih.gov
Furthermore, the piperazine ring can act as a linker to connect the core arylpiperazine moiety to other pharmacophoric groups. The nature of the substituent at the N4 position of the piperazine is particularly crucial. In a series of 1-(2-methoxyphenyl)piperazine (B120316) analogues, replacing a terminal phthalimido group with alkyl amides led to an improvement in both affinity and selectivity for the 5-HT1A receptor. nih.gov Further increasing the bulkiness of this alkyl amide, for example by introducing branching alpha to the amide carbonyl, further enhanced 5-HT1A affinity and selectivity. nih.gov
These findings underscore the importance of exploring a wide range of substituents on the piperazine ring to fine-tune the pharmacological profile of this compound analogues. The size, shape, and electronic properties of these substituents can all contribute to optimizing interactions with the target receptor.
Table 2: Effects of Piperazine Ring Modifications on Receptor Affinity
| Parent Compound Series | Modification | Resulting Compound/Group | Effect on Pharmacological Profile | Target Receptor(s) |
|---|---|---|---|---|
| Piperazine derivatives | Substitution at the 3-position | Phenylacetamide | Moderate affinity and considerable selectivity | σ1 |
| 1-(2-methoxyphenyl)piperazine derivatives | Replacement of terminal phthalimido group | Alkyl amides | Improved affinity and selectivity | 5-HT1A |
| 1-(2-methoxyphenyl)piperazine derivatives | Increased bulkiness of N4-substituent | Branched alkyl amides | Further improved affinity and selectivity | 5-HT1A |
Role of Linker Lengths and Flexibility in Derivatives of this compound on Target Interaction
In many arylpiperazine derivatives, a flexible linker connects the piperazine ring to another part of the molecule. The length and flexibility of this linker are critical parameters that can significantly influence how the ligand binds to its receptor. An optimal linker length allows the different pharmacophoric elements of the molecule to adopt the ideal conformation for interacting with their respective binding subsites within the receptor.
Research on new 2-(methoxyphenyl)piperazine derivatives has shown that the length of the alkyl chain linking the piperazine to a terminal heteroaryl or cycloalkyl amide fragment has a notable impact on 5-HT1A receptor affinity. nih.gov In derivatives with a terminal heteroaryl group, a four-carbon chain was found to be optimal for affinity. nih.gov This suggests that a specific distance between the arylpiperazine core and the terminal group is required for maximal receptor engagement.
For derivatives of this compound, systematically varying the length and nature of a linker connecting the piperazine N4-atom to other functional groups would be a key strategy in optimizing their pharmacological profile. This could involve exploring different chain lengths (e.g., two, three, four, or more methylene (B1212753) units) as well as introducing elements of rigidity or flexibility, such as double bonds or cyclic structures, within the linker.
Table 3: Influence of Linker Characteristics on Receptor Affinity
| Compound Series | Linker Feature | Optimal Characteristic | Effect | Target Receptor |
|---|---|---|---|---|
| 2-(methoxyphenyl)piperazine derivatives with terminal heteroaryl group | Alkyl chain length | Four-carbon chain | Optimal affinity | 5-HT1A |
| Bicyclohydantoin-phenylpiperazines | Side chain length and hydantoin (B18101) moiety | - | Modulates affinity and selectivity | 5-HT1A, α1 |
Development of Design Principles for Modulating Receptor Selectivity, Potency, and Mechanistic Profile Based on SAR Data
The culmination of SAR studies on this compound and its analogues allows for the formulation of rational design principles to guide the development of new compounds with desired pharmacological profiles. By integrating the findings from modifications to the phenyl ring, the piperazine ring, and the linker, medicinal chemists can make more informed decisions in the design of new molecules.
One key principle that emerges is the importance of balancing steric and electronic properties. For instance, as seen in the 3D-QSAR studies of bicyclohydantoin-phenylpiperazines, while a negative potential at the ortho position of the phenyl ring is generally beneficial for affinity at both 5-HT1A and alpha-1 receptors, achieving selectivity requires careful consideration of the steric bulk at the meta position. nih.gov A bulky group at the meta position would favor 5-HT1A selectivity. nih.gov
Another important design consideration is the nature of the substituent at the N4-position of the piperazine ring. The finding that replacing a phthalimide (B116566) with a bulky alkyl amide can significantly improve 5-HT1A affinity and selectivity provides a clear direction for designing more selective ligands. nih.gov This suggests that exploring a variety of bulky and lipophilic groups at this position could be a fruitful strategy.
Furthermore, the optimal linker length of four carbons for certain 2-(methoxyphenyl)piperazine derivatives targeting the 5-HT1A receptor provides a specific design parameter. nih.gov This principle can be applied to the design of new this compound analogues by incorporating a four-carbon linker to connect to various terminal moieties.
Quantitative structure-activity relationship (QSAR) models can further aid in the design process. By developing statistically significant 2D- and 3D-QSAR models, it is possible to identify key molecular descriptors that correlate with biological activity. For example, in a study of aryl alkanol piperazine derivatives, descriptors related to atom-type counts, dipole moment, and molecular shape were found to be important for 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov Similar models developed for this compound analogues could predict the activity of virtual compounds before their synthesis, thereby streamlining the drug discovery process.
Metabolic Studies and Biotransformation Pathways Non Human
In Vitro Metabolic Stability Assessment in Subcellular Fractions and Hepatocytes (non-human)
The initial assessment of a compound's metabolic stability is often conducted using in vitro systems such as liver microsomes and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily.
In vitro metabolic stability assays typically involve incubating the test compound with liver microsomes or hepatocytes from various animal species (e.g., rat, mouse, dog) and monitoring the decrease in the parent compound's concentration over time. This allows for the calculation of key pharmacokinetic parameters such as the intrinsic clearance (Clint) and the half-life (t½).
For arylpiperazine derivatives, metabolic stability can be variable and is highly dependent on the specific substitutions on the phenyl and piperazine (B1678402) rings. Generally, compounds with higher lipophilicity tend to have a greater affinity for metabolizing enzymes and thus may exhibit lower metabolic stability.
Table 1: Predicted In Vitro Metabolic Stability Parameters for 1-(2-Bromo-5-methoxyphenyl)piperazine in Rat Liver Microsomes (Hypothetical Data Based on Analogs)
| Parameter | Value |
| Half-life (t½, min) | 25 - 45 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 30 - 60 |
Note: The data presented in this table is hypothetical and extrapolated from studies on structurally similar arylpiperazine compounds. Actual experimental values for this compound may differ.
Identification of Major Metabolites and Elucidation of Biotransformation Pathways in Animal Models
The biotransformation of arylpiperazine compounds typically involves several key enzymatic reactions. Based on studies of structurally related molecules, the metabolic pathways for this compound in animal models, such as rats, are predicted to involve O-demethylation, hydroxylation, and degradation of the piperazine ring.
A study on the in vivo metabolism of a similar compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), in rats revealed that O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) was the primary metabolic route. nih.govresearchgate.net This reaction was found to be predominantly catalyzed by the CYP2D6 enzyme. nih.govresearchgate.net Additionally, degradation of the piperazine moiety was observed. nih.govresearchgate.net
Another relevant study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rats. nih.govresearchgate.net This research identified two major metabolic pathways:
Deamination of the ethylamine (B1201723) side chain, followed by oxidation to a carboxylic acid or reduction to an alcohol. nih.govresearchgate.net
O-demethylation at either the 2- or 5-position of the phenyl ring, followed by N-acetylation of the amino group. nih.govresearchgate.net
Extrapolating from these findings, the anticipated major metabolites of this compound in animal models would likely include:
O-desmethyl-1-(2-bromophenyl)piperazine: Resulting from the cleavage of the methoxy (B1213986) group to a hydroxyl group.
Hydroxylated metabolites: Arising from the addition of a hydroxyl group to the phenyl ring or the piperazine ring.
Piperazine ring-opened metabolites: Formed through the enzymatic cleavage of the piperazine ring.
Table 2: Predicted Major Metabolites of this compound in Rat Urine
| Metabolite | Biotransformation Pathway |
| O-desmethyl-1-(2-bromo-5-hydroxyphenyl)piperazine | O-Demethylation |
| 1-(2-Bromo-5-methoxyphenyl)-piperazin-2-one | Oxidation of the piperazine ring |
| N-(2-Bromo-5-methoxyphenyl)-ethylenediamine | N-dealkylation of the piperazine ring |
Note: This table presents predicted metabolites based on the known biotransformation pathways of analogous compounds.
Influence of Structural Modifications on Metabolic Fate and Stability
The metabolic profile of a molecule can be significantly altered by making structural modifications. For arylpiperazine derivatives, changes to the substituents on the aromatic ring or the piperazine moiety can impact their metabolic stability and the primary biotransformation pathways.
Decreasing Lipophilicity: One common strategy to enhance metabolic stability is to reduce the lipophilicity of a compound. More lipophilic molecules tend to bind more readily to the active sites of metabolizing enzymes like CYPs. By introducing more polar functional groups, the interaction with these enzymes can be lessened, thereby slowing the rate of metabolism.
Blocking Metabolic "Soft Spots": Certain positions on a molecule may be particularly susceptible to metabolic attack. By modifying these "soft spots," for instance, by introducing a halogen atom or a sterically hindering group, metabolic breakdown at that site can be blocked. The presence of the bromine atom at the 2-position of the phenyl ring in this compound may influence its metabolic profile compared to non-halogenated analogs.
Position of Substituents: The relative positions of substituents on the phenyl ring can also affect metabolism. A study on the effect of the methoxy group position on the biological properties of certain compounds demonstrated that the location of this group significantly influenced clearance rates. The specific arrangement of the bromo and methoxy groups in this compound will play a role in how the molecule is oriented within the active site of metabolizing enzymes, thereby influencing which metabolic pathways are favored.
Potential As Research Tools and Molecular Probes
Development of Radioligands for Receptor Imaging Studies (e.g., Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT))
There is no available scientific literature detailing the development and use of radiolabeled 1-(2-Bromo-5-methoxyphenyl)piperazine as a radioligand for PET or SPECT imaging. Research in this area typically involves the synthesis of derivatives of a parent compound, which are then radiolabeled and evaluated for their binding affinity and specificity to a target receptor. The suitability of a compound as a radioligand depends on a multitude of factors including its pharmacokinetic and pharmacodynamic properties. Without specific studies on this compound, no data can be presented.
Application as Biochemical Probes for Investigating Specific Biological Pathways and Molecular Mechanisms
Similarly, there is a lack of published research on the application of this compound as a biochemical probe. Biochemical probes are essential tools in molecular pharmacology for the elucidation of biological pathways and mechanisms of action. The utility of a compound as a probe is determined by its selectivity and ability to interact with a specific biological target. No such applications or detailed research findings for this compound have been documented.
Future Research Directions and Unexplored Avenues for 1 2 Bromo 5 Methoxyphenyl Piperazine
Exploration of Advanced Synthetic Strategies for Complex Polycyclic or Macrocyclic Derivatives
The structural framework of 1-(2-bromo-5-methoxyphenyl)piperazine serves as a valuable starting point for the creation of more complex and sterically demanding molecules. Future synthetic efforts will likely focus on constructing intricate polycyclic or macrocyclic derivatives, which can offer improved target specificity and novel pharmacological properties.
Advanced synthetic methodologies are crucial for accessing these complex structures. Key strategies include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for functionalizing the phenylpiperazine core. These reactions allow for the precise introduction of various substituents and the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential steps in building polycyclic systems.
Ring-Closing Metathesis (RCM): This method is particularly useful for the synthesis of macrocycles. By introducing appropriate olefinic tethers onto the piperazine (B1678402) or phenyl ring, RCM can be employed to form large ring structures that may mimic natural products or access unique conformational spaces.
Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step by combining three or more reactants. Designing MCRs that incorporate the this compound scaffold could rapidly generate diverse libraries of complex derivatives for biological screening.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is an increasingly important strategy in modern synthesis. Applying C-H activation techniques to the phenylpiperazine core can enable the introduction of new functional groups at positions that are difficult to access through traditional methods, paving the way for novel polycyclic architectures.
| Synthetic Strategy | Typical Reagents/Catalysts | Potential Molecular Outcome |
| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Biaryl structures, extended conjugated systems |
| Buchwald-Hartwig Amination | Palladium or Copper catalyst, Amine | Complex secondary/tertiary amines, N-heterocycles |
| Ring-Closing Metathesis | Ruthenium-based catalysts (e.g., Grubbs') | Macrocyclic ethers, amides, and hydrocarbons |
| C-H Activation | Rhodium, Palladium, or Iridium catalysts | Direct arylation, alkylation, or amination of the core structure |
These advanced synthetic approaches are essential for moving beyond simple analogs and exploring the full potential of the phenylpiperazine scaffold in creating next-generation therapeutic agents.
Application of High-Throughput Screening Methodologies for Discovering Novel Biological Activities
High-Throughput Screening (HTS) is a critical tool in modern drug discovery that allows for the rapid evaluation of large numbers of chemical compounds against specific biological targets. mdpi.com Applying HTS to libraries of derivatives synthesized from this compound can accelerate the identification of new lead compounds with previously unknown biological activities. mdpi.com
The process typically involves several key stages:
Library Generation: Creation of a diverse chemical library based on the this compound scaffold, utilizing the advanced synthetic strategies mentioned previously.
Assay Development: Designing robust and miniaturized assays, often in 96- or 384-well plate formats, that can measure a specific biological event (e.g., enzyme inhibition, receptor binding, or a cellular response). mdpi.com
Automated Screening: Using robotic systems to perform the assays on the entire compound library, generating vast amounts of data quickly.
Hit Identification and Validation: Analyzing the screening data to identify "hits"—compounds that show significant activity. These hits are then re-tested and validated to confirm their activity and rule out false positives.
Cell-based assays are particularly valuable in HTS as they provide insights into a compound's activity within a more physiologically relevant context, assessing effects on whole signaling pathways rather than just isolated targets. mdpi.com The versatility of the piperazine structure allows for the creation of derivatives that may interact with a wide range of biological targets, making HTS an ideal approach for uncovering novel therapeutic applications for this class of compounds. benthamdirect.com
Integration of Multi-Omics Data for a More Comprehensive Mechanistic Understanding at the Systems Level
To fully elucidate the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of data from multiple "omics" platforms can provide a holistic view of how these compounds affect cellular processes. nih.govomicstutorials.com This multi-omics approach aims to understand the flow of information from the genome to the phenome and how it is perturbed by a small molecule. nih.gov
Key omics technologies include:
Genomics: Studying the complete set of DNA to identify genetic factors that might influence a compound's efficacy or metabolism.
Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) to see how a compound alters gene expression. mdpi.com
Proteomics: Investigating the entire set of proteins in a cell, including their expression levels, modifications, and interactions, to identify direct and indirect protein targets of a compound. mdpi.com
Metabolomics: Profiling the complete set of small-molecule metabolites to understand how a compound affects cellular metabolism and biochemical pathways. mdpi.com
By combining these datasets, researchers can build comprehensive models of a compound's mechanism of action. nih.govresearchgate.net For example, a change in gene expression (transcriptomics) might be correlated with altered protein levels (proteomics) and a subsequent shift in metabolic output (metabolomics). This integrated analysis can reveal novel drug targets, identify biomarkers for drug response, and provide a much deeper mechanistic understanding than single-omics studies alone. nih.govnih.gov
| Omics Layer | Level of Information | Key Insights for Drug Discovery |
| Genomics | DNA | Identifies genetic predispositions to drug response. |
| Transcriptomics | RNA | Reveals changes in gene expression and affected pathways. |
| Proteomics | Protein | Pinpoints direct protein targets and post-translational modifications. |
| Metabolomics | Metabolites | Shows impact on cellular metabolism and bioenergetics. |
Investigation of New Therapeutic Target Classes Based on Emerging Mechanistic Insights from In Vitro Studies
In vitro studies are fundamental for characterizing the pharmacological profile of new compounds. For derivatives of this compound, these studies can uncover interactions with new or underexplored therapeutic targets. The phenylpiperazine moiety is a well-known "privileged structure" found in drugs targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.govnih.gov
Future research should focus on:
Broad Target Profiling: Screening new derivatives against large panels of receptors, enzymes, and ion channels to identify novel, high-affinity interactions.
Deorphanization of Receptors: Testing compounds against orphan receptors (receptors whose endogenous ligand is unknown) to discover first-in-class modulators.
Elucidating Allosteric Modulation: Investigating whether derivatives can act as allosteric modulators, which bind to a site distinct from the primary ligand binding site. Allosteric modulators can offer greater selectivity and a finer degree of control over receptor activity.
Probing Downstream Signaling: Moving beyond simple binding assays to study how compounds affect downstream signaling cascades. For example, determining if a compound is a biased agonist, selectively activating one signaling pathway over another, could lead to drugs with improved efficacy and fewer side effects.
Insights gained from these in vitro investigations are crucial for guiding the rational design of the next generation of compounds. nih.gov If a derivative shows potent and selective activity at a novel target implicated in a disease, it can serve as a new lead compound for a previously unexplored therapeutic avenue. mdpi.com
Q & A
Q. Table 1. Comparative Receptor Binding of Halogenated Piperazines
| Compound | 5-HT K (nM) | 5-HT K (nM) |
|---|---|---|
| 1-(2-Bromo-5-methoxyphenyl) | 120 ± 15 | 45 ± 6 |
| 1-(2-Chloro-5-methoxyphenyl) | 95 ± 10 | 60 ± 8 |
| 1-(5-Methoxyphenyl) | 300 ± 25 | 200 ± 20 |
| Data derived from |
Q. Table 2. Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| NBS, DCM, 0°C, 12 h | 78 | 97 |
| NBS, DMF, 25°C, 6 h | 65 | 89 |
| NBS, THF, -10°C, 24 h | 82 | 94 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
